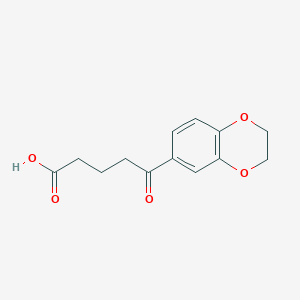

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid

Vue d'ensemble

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is a chemical compound that features a benzodioxin ring fused to a pentanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable pentanoic acid derivative. One common method involves the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The reaction proceeds through a series of steps including substitution and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base such as lithium hydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is primarily studied for its potential therapeutic applications. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. It has been investigated as a lead compound for developing new drugs targeting various inflammatory diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like rheumatoid arthritis and chronic pain syndromes .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes.

Applications :

- Synthesis of Benzodioxin Derivatives : It can be used to synthesize more complex benzodioxin derivatives which are valuable in pharmaceutical development.

Case Study : In a synthetic methodology study, researchers utilized this compound to create a library of novel compounds with enhanced biological activity .

Agrochemicals

There is emerging interest in the application of this compound in the agrochemical sector. Its derivatives have been tested for herbicidal and fungicidal activities.

Case Study : Research conducted by a team at a leading agricultural university indicated that certain derivatives of this compound demonstrated effective control over specific crop pathogens while being non-toxic to beneficial insects .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes. For example, some derivatives of this compound have been shown to inhibit enzymes like lipoxygenase and carbonic anhydrase by binding to their active sites and blocking their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring structure and has been studied for its antibacterial and enzyme inhibitory properties.

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid: Another compound with a similar core structure, used in research for its potential biological activities.

Uniqueness

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Activité Biologique

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid, a compound characterized by its unique molecular structure (C13H14O5), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

- Molecular Formula: C13H14O5

- Molecular Weight: 250.25 g/mol

- CAS Number: Not specified in the available literature

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's structure allows for potential interactions with cellular pathways involved in apoptosis and cell proliferation.

Anticancer Activity

Recent research indicates that derivatives of compounds similar to this compound have shown promising anticancer effects. A study highlighted the cytotoxic effects of benzodioxin derivatives on several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Liver Cancer | HepG2 | 10.0 |

| Prostate Cancer | PC3 | 20.0 |

These results suggest that the compound may selectively induce apoptosis in cancer cells while sparing normal cells, which is a crucial aspect for developing effective cancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have demonstrated activity against various bacterial strains:

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 50 |

| Escherichia coli | Gram-negative | Not effective |

While the antimicrobial activity was not exceptionally high, certain derivatives exhibited selective action against Gram-positive bacteria .

Case Studies

- Study on Anticancer Effects : A study conducted on a series of benzodioxin derivatives revealed that modifications to the benzodioxin core significantly enhanced their anticancer potency. For instance, a derivative with an electron-donating group showed increased efficacy against breast and liver cancer cell lines .

- Antimicrobial Screening : In another study focusing on antimicrobial properties, various derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that while many compounds were ineffective against Gram-negative bacteria, some exhibited moderate activity against Gram-positive strains like Bacillus subtilis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for further development:

- Electron-donating vs Electron-withdrawing Groups : Compounds with electron-donating groups generally exhibited higher anticancer activity compared to those with electron-withdrawing groups.

- Substituent Positioning : The position of substituents on the benzodioxin ring significantly influenced both anticancer and antimicrobial activities.

Propriétés

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-10(2-1-3-13(15)16)9-4-5-11-12(8-9)18-7-6-17-11/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCDSMJFYQLPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374513 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-54-6 | |

| Record name | 2,3-Dihydro-δ-oxo-1,4-benzodioxin-6-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.